Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- is a complex organic compound that contains a benzoic acid moiety linked to a thioxanthene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities.
Thioxanthene derivatives: Compounds such as thioxanthone and its derivatives.
Uniqueness
What sets benzoic acid, 4-(10,10-dioxido-9-oxo-9H-thioxanthen-3-yl)- apart is its combination of a benzoic acid moiety with a thioxanthene derivative, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
890045-48-4 |
---|---|
Molecular Formula |
C20H12O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(9,10,10-trioxothioxanthen-3-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5S/c21-19-15-3-1-2-4-17(15)26(24,25)18-11-14(9-10-16(18)19)12-5-7-13(8-6-12)20(22)23/h1-11H,(H,22,23) |
InChI Key |
PCYAWODOQPYQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.